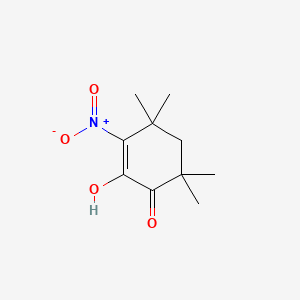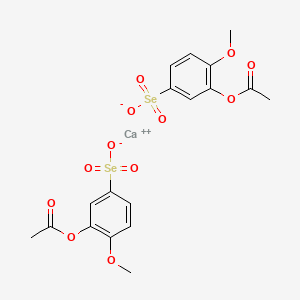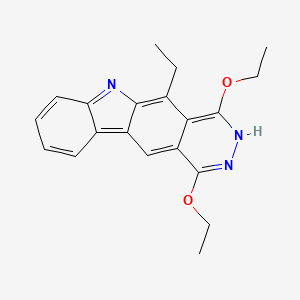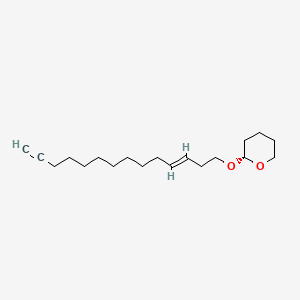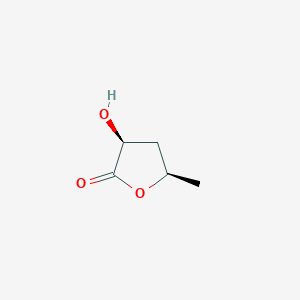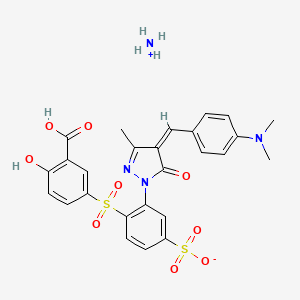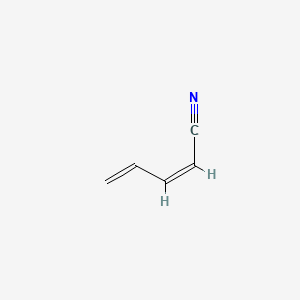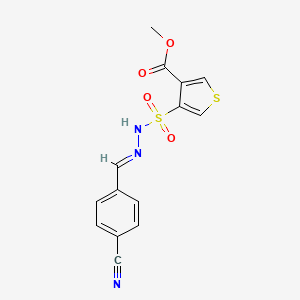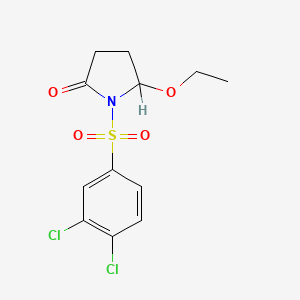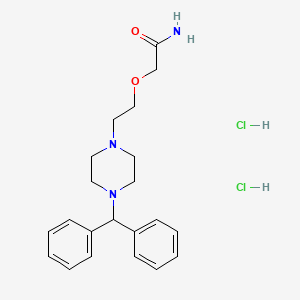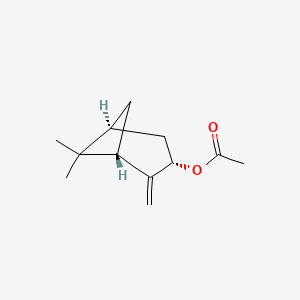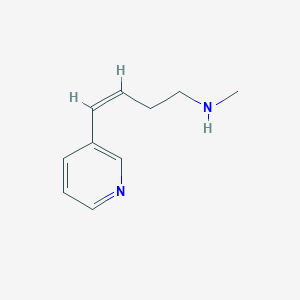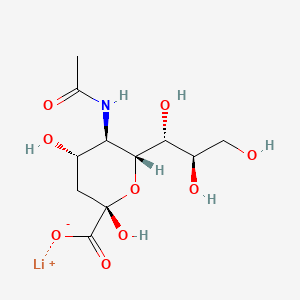
Lithium N-acetylneuraminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium N-acetylneuraminate is a compound that combines lithium, a well-known element used in various applications, with N-acetylneuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling. N-acetylneuraminic acid is the most common sialic acid found in human cells and is involved in various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylneuraminic acid, which is a key component of Lithium N-acetylneuraminate, can be achieved through several methods. One common approach is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetylneuraminic acid lyase (NAL) for aldol condensation . This method involves the use of pyruvate and N-acetyl-glucosamine as substrates and is known for its high production efficiency .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often involves the use of recombinant microorganisms engineered to produce the compound from simple sugars like glucose. This biotechnological approach allows for large-scale production and is considered environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Lithium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the N-acetylneuraminic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-acetylneuraminic acid derivatives with different functional groups, while reduction can yield simpler sugar alcohols .
Scientific Research Applications
Lithium N-acetylneuraminate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying carbohydrate chemistry.
Mechanism of Action
The mechanism of action of Lithium N-acetylneuraminate involves its interaction with specific molecular targets and pathways. N-acetylneuraminic acid is known to bind to cell surface receptors and participate in cellular recognition events. This interaction can modulate various signaling pathways, including those involved in immune responses and cell adhesion . Lithium, on the other hand, is known for its neuroprotective effects and can influence pathways related to mood stabilization and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The most common sialic acid found in human cells.
N-Glycolylneuraminic acid (Neu5Gc): Another form of sialic acid found in some mammalian cells.
N-acetyl-D-mannosamine (ManNAc): A precursor in the biosynthesis of N-acetylneuraminic acid.
Uniqueness
Lithium N-acetylneuraminate is unique due to the combination of lithium and N-acetylneuraminic acid. This combination allows it to exhibit properties of both components, such as the neuroprotective effects of lithium and the biological functions of N-acetylneuraminic acid. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103882-91-3 |
|---|---|
Molecular Formula |
C11H18LiNO9 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
lithium;(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO9.Li/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q;+1/p-1/t5-,6+,7+,8+,9+,11-;/m0./s1 |
InChI Key |
QCNWBLZXAQYTFM-BKSOAOGQSA-M |
Isomeric SMILES |
[Li+].CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)O |
Canonical SMILES |
[Li+].CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


